molecular formula C48H63N9O10 B10853583 Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853583
M. Wt: 926.1 g/mol
InChI Key: KJQHRGYUFQCLJG-KOPATMAISA-N
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Description

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. The sequence includes tyrosine, norleucine, glycine, tryptophan, and other amino acids, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistency and scalability. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tryptophan residue.

    Reduction: Reduction reactions can occur at specific sites within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.

    Substitution Reagents: Specific amino acid derivatives or analogs.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue may result in the formation of kynurenine derivatives.

Scientific Research Applications

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific receptors.

    Industry: Utilized in the development of diagnostic tools and imaging agents.

Mechanism of Action

The mechanism of action of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors on cell surfaces. Upon binding to these receptors, the peptide can trigger a cascade of intracellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is unique due to its specific amino acid sequence and the presence of modified residues, such as N-methylated norleucine. These modifications can enhance its stability, binding affinity, and specificity for certain receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C48H63N9O10

Molecular Weight

926.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39+,40-/m0/s1

InChI Key

KJQHRGYUFQCLJG-KOPATMAISA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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